5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL
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Overview
Description
5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex organic compound featuring a pyrimidinol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multiple steps. One common route starts with the preparation of the oxadiazole moiety, which is then coupled with a pyrimidinol derivative. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also feature an oxadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-3-5-12(6-4-10)15-19-14(24-21-15)9-25-17-18-11(2)13(7-8-22)16(23)20-17/h3-6,22H,7-9H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGYRUKNONIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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